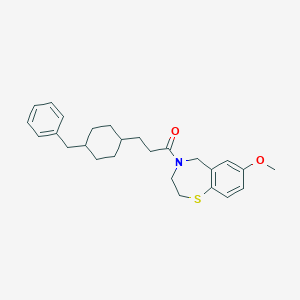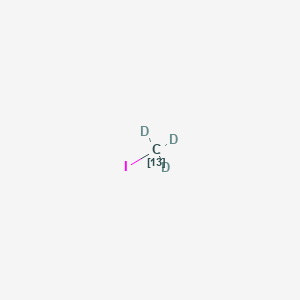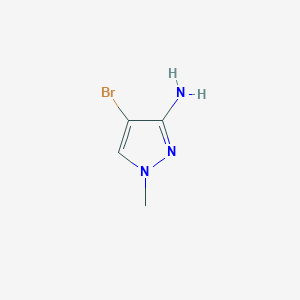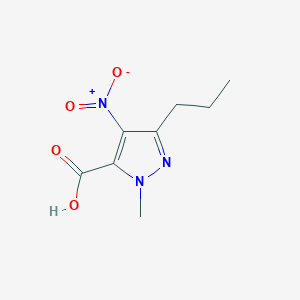![molecular formula C17H24O4 B131992 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid CAS No. 143134-89-8](/img/structure/B131992.png)
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
Übersicht
Beschreibung
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid (4-HOPBA) is an organic acid that has been studied extensively due to its interesting biochemical and physiological effects. It has a variety of applications in scientific research, and is used in laboratory experiments to investigate the mechanisms of action and biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
- Crosslinking Agent : 4-(Heptyloxy)phenyl isocyanate is employed as a crosslinking agent in the production of polyurethane foams, coatings, and adhesives. Its reactivity with hydroxyl groups allows it to form strong chemical bonds, enhancing material durability and mechanical properties .
- Potential Anti-Inflammatory Activity : A related compound, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), has shown neuroprotective effects against β-amyloid-induced Alzheimer’s disease pathology . Further research could explore its anti-inflammatory properties.
- Disinfectant Potential : Some studies suggest that 4-(Heptyloxy)phenyl isocyanate may have disinfectant properties. Researchers investigate its effectiveness against bacteria, viruses, and fungi.
Materials Science and Polymer Chemistry
Organic Synthesis and Medicinal Chemistry
Microbiology and Antimicrobial Agents
Wirkmechanismus
Biochemical Pathways
The compound is involved in the repression of MAPK/NF-κB signaling pathways in β-Amyloid-Induced Alzheimer’s Disease Models . This pathway plays a key role in mediating the neuroprotective effects of the compound against AD-like pathology .
Result of Action
The compound exhibits a neuroprotective role against β-amyloid (Aβ)-induced cytotoxicity in PC12 cells and improves the learning and memory abilities of Aβ-induced AD-like rats . It also reversed tau hyperphosphorylation and reduced the production of proinflammatory cytokines, tumor necrosis factor-α and interleukin-6 .
Eigenschaften
IUPAC Name |
4-(4-heptoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATMKAFYNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384281 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
CAS RN |
143134-89-8 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)





![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)




